molecular formula C7H15N7 B083803 N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine CAS No. 10421-98-4

N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine

Cat. No.: B083803
CAS No.: 10421-98-4
M. Wt: 197.24 g/mol
InChI Key: BVGUQIRYCWKXNV-UHFFFAOYSA-N
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Description

N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine is an organic compound with the molecular formula C7H15N7 It is a derivative of triazine, a class of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine typically begins with the formation of a triazine ring. One common method involves the reaction of a triazine derivative with ethylamine. The process involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Similar structure but with a methoxy group instead of a hydrazinyl group.

    2-N,4-N-diethyl-6-chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group at the 6-position.

    2-N,4-N-diethyl-6-amino-1,3,5-triazine-2,4-diamine: Features an amino group at the 6-position.

Uniqueness

The presence of the hydrazinyl group in N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications .

Biological Activity

N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine (C7H15N7) is a nitrogen-containing heterocyclic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15N7
  • Molecular Weight : 197.24 g/mol
  • CAS Number : 10421-98-4

The compound features a hydrazinyl group that enhances its reactivity and potential biological activity. Its structure allows for various chemical reactions, including oxidation and substitution, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or modification of their function, affecting various biochemical pathways. The compound has been investigated for its potential as an inhibitor in enzymatic studies and therapeutic applications.

Antimicrobial Properties

Research indicates that compounds in the triazine family, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of triazine derivatives against Escherichia coli dihydrofolate reductase (DHFR), a critical enzyme involved in folate metabolism. The binding affinity and inhibition kinetics of these compounds suggest their potential as antimicrobial agents .

Anticancer Activity

Recent studies have explored the anticancer properties of triazine derivatives. For example, a derivative similar to this compound demonstrated significant cytotoxic effects on lung cancer cell lines. Flow cytometry analysis indicated that treatment with specific triazine derivatives led to a notable decrease in cell viability .

Case Studies and Experimental Data

  • Inhibition of E. coli DHFR :
    • Various derivatives were assessed for their inhibition of E. coli DHFR.
    • The best-performing compound showed a KiK_i value of 42.50 ± 5.34 nM .
  • Cell Viability Assays :
    • A derivative caused a reduction in cell viability to 59.9% in A549 lung cancer cells at a concentration of 25 µM .
    • Another study reported similar results with different derivatives exhibiting varying degrees of cytotoxicity against cancer cell lines.
  • Structure-Activity Relationship (SAR) :
    • Analysis revealed that substituents on the triazine ring significantly affected biological activity.
    • Compounds with specific alkyl groups showed enhanced binding affinity and inhibitory effects .

Data Tables

Compound Target IC50/Ki (nM) Effect on Cell Viability (%)
N,N'-Diethyl-6-hydrazino-triazineE. coli DHFR42.50 ± 5.34-
Triazine Derivative 9cLung Cancer Cells-59.9% (A549)
Triazine Derivative NSC120927E. coli DHFR100.9 ± 12.7-

Properties

IUPAC Name

2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N7/c1-3-9-5-11-6(10-4-2)13-7(12-5)14-8/h3-4,8H2,1-2H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGUQIRYCWKXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NN)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274788
Record name N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10421-98-4
Record name NSC99855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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